molecular formula C6H4BrN3O B13656324 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B13656324
M. Wt: 214.02 g/mol
InChI Key: YEQFUPZSZKOAPH-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a halogenated heterocyclic compound with the molecular formula C₆H₄N₃OBr and a molecular weight of 214.02 g/mol (CAS: 75841-27-9) .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one

InChI

InChI=1S/C6H4BrN3O/c7-4-1-5-2-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)

InChI Key

YEQFUPZSZKOAPH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC(=O)N2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be achieved through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of continuous-flow synthesis, which have been applied to similar compounds, could be adapted for large-scale production. This method involves sequential flow operations and integration of workup procedures to maximize efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 7-position undergoes nucleophilic displacement under mild conditions. This reactivity is exploited in cross-coupling and substitution reactions:

Key Examples:

  • Suzuki-Miyaura Coupling :
    Reaction with boronic acids (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) yields 7-aryl/heteroaryl derivatives.

    Boronic AcidCatalystSolventTemp (°C)Yield (%)
    1-methyl-4-boronatePd(dppf)Cl₂1,4-dioxane/H₂O8070–85
  • Amination :
    Substitution with amines (e.g., morpholine) under Buchwald-Hartwig conditions produces 7-amino derivatives. Microwave-assisted heating (120°C, 30 min) enhances reaction efficiency .

Electrophilic Aromatic Substitution

The electron-rich pyrrole moiety directs electrophiles to the C5 position:

Nitration:

Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5, forming 5-nitro-7-bromopyrrolo-triazinone. This intermediate is critical for further functionalization (e.g., reduction to amines) .

Halogenation:

Controlled bromination with NBS (N-bromosuccinimide) in DMF selectively adds bromine to the pyrrole ring, yielding di-brominated products.

Ring-Opening and Rearrangement Reactions

Under basic conditions (e.g., NaOH/EtOH), the triazinone ring undergoes hydrolysis to form pyrrolo[1,2-d]pyrimidine derivatives. This reactivity is leveraged to access fused heterocyclic scaffolds .

Metal-Catalyzed Cross-Couplings

The bromine atom facilitates Pd- or Cu-mediated couplings:

Sonogashira Coupling:

Reaction with terminal alkynes (e.g., phenylacetylene) generates 7-alkynyl derivatives.

AlkyneBaseCatalystYield (%)
PhenylacetyleneEt₃NPd(PPh₃)₂Cl₂/CuI65–78

Ullmann Coupling:

Aryl iodides couple at the 7-position using CuI/L-proline in DMSO, forming biaryl structures .

Mechanistic Insights

  • SNAr Reactivity : The bromine’s leaving-group ability is enhanced by electron withdrawal from the adjacent triazinone ring.

  • Electrophilic Selectivity : The pyrrole ring’s electron density directs electrophiles to C5, as confirmed by DFT calculations .

This compound’s versatility in cross-couplings, substitutions, and ring transformations makes it indispensable for synthesizing pharmacologically active triazine derivatives .

Scientific Research Applications

The compound 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, also referred to as 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, is a heterocyclic compound with both nitrogen and bromine atoms, that is of interest in medicinal chemistry because of its diverse pharmacological properties.

Scientific Research Applications

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has applications spanning medicinal and biological research, as well as use as a building block in organic synthesis.

  • Medicinal Chemistry This compound is studied for its potential as a tankyrase inhibitor , a stearoyl CoA desaturase inhibitor , and a melanin-concentrating hormone receptor antagonist .
  • Biological Research It is used in the development of inhibitors for various biological targets , including phosphoinositide 3-kinase (PI3K) and CRF1 receptors.
  • Industrial Applications The compound’s unique structure makes it useful in the synthesis of other biologically active molecules and as a building block in organic synthesis .

Chemical Reactions Analysis

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can undergo oxidation, reduction, and substitution reactions. Common reagents include sodium methoxide and phosphorus oxychloride. Reaction conditions often involve high temperatures, microwave-assisted heating, or refluxing. The products depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bromine atom in 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one distinguishes it from other pyrrolotriazinones and related heterocycles. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound Br at position 7 214.02 Enhanced electrophilicity; potential USP7 inhibition
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Br at position 5 214.02 Differing regiochemistry may alter target selectivity
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-ylmethanol Br at position 7, NH₂ and CH₂OH 272.08 Amino and hydroxymethyl groups improve solubility and bioavailability
3-(4-Bromo-2-chlorophenyl)benzoimidazolo-triazinone Br and Cl on aryl ring 452.70 Extended π-system with halogenated aryl substituents enhances crystallinity
7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one Selenium incorporation 291.93 Selenium alters electronic properties and metabolic stability

Key Observations :

  • Halogen Position : Bromine at position 7 (vs. 5) may influence binding to enzymes like USP7 due to steric and electronic effects .
  • Functional Groups: Amino or hydroxymethyl substituents (e.g., in 4-Amino-7-bromo derivatives) improve aqueous solubility, critical for pharmacokinetics .
  • Heteroatom Variation : Selenium-containing analogues (e.g., ) exhibit distinct redox properties compared to nitrogen/oxygen-based scaffolds .
USP7 Inhibition

Pyrrolotriazinones, including 7-bromo derivatives, are explored as USP7 inhibitors for cancer therapy. Unlike imidazo-triazinones (), pyrrolotriazinones may offer improved selectivity due to bromine’s steric bulk .

GPR139 Agonism

In GPR139 agonist studies (), pyrrolo[1,2-d]triazinones showed moderate activity. Bromine substitution could enhance binding affinity, though metabolic stability (e.g., low clearance in TAK-041 ) requires optimization.

Antimicrobial and Antiviral Activity

Brominated heterocycles like 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine () exhibit antimicrobial properties, suggesting 7-Bromopyrrolo...

Physicochemical and Pharmacokinetic Properties

  • Crystallinity : Halogenated derivatives (e.g., ) form stable co-crystals via π-π stacking, advantageous for formulation .
  • Metabolic Stability : Bromine may reduce oxidative metabolism compared to chlorine, though this is compound-specific .
  • Solubility: Polar substituents (e.g., -NH₂, -OH) in analogues like 4-Amino-7-bromo... improve solubility over the parent compound .

Biological Activity

7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[1,2-d][1,2,4]triazine core, which is associated with various pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : 7-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
  • Molecular Formula : C6H4BrN3O
  • Molecular Weight : 214.02 g/mol

The presence of bromine and nitrogen atoms in its structure contributes to its unique reactivity and biological properties.

This compound acts primarily as an inhibitor for various biological targets. Notable mechanisms include:

  • Tankyrase Inhibition : This compound inhibits tankyrase enzymes that are involved in Wnt signaling pathways, which are crucial for cellular proliferation and differentiation.
  • Phosphoinositide 3-Kinase (PI3K) Inhibition : It has been shown to interact with PI3K pathways, which are pivotal in cancer cell survival and metabolism.
  • Melanin-Concentrating Hormone Receptor Antagonism : The compound may also antagonize receptors that regulate energy homeostasis and appetite.

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound. Below are summarized findings from key research articles:

StudyFindings
Study on Antitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models through tankyrase inhibition .
Pharmacological EvaluationShowed potential as a therapeutic agent in metabolic disorders by modulating PI3K signaling .
Receptor Interaction StudiesIdentified as a selective antagonist for melanin-concentrating hormone receptors .

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM across different lines .
  • Metabolic Regulation : Research detailed in Endocrinology highlighted the compound's role in reducing hyperglycemia in diabetic mouse models by inhibiting PI3K pathways .

Conclusion and Future Directions

The biological activity of this compound suggests its potential as a therapeutic agent across various domains including oncology and metabolic disorders. Future research should focus on:

  • Clinical Trials : To assess the safety and efficacy in humans.
  • Derivatives Development : Exploring modifications to enhance selectivity and potency.
  • Mechanistic Studies : Further elucidating its interactions at the molecular level.

This compound represents a promising candidate for drug development due to its multifaceted biological activities.

Q & A

Q. What are the key physicochemical properties of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one relevant to experimental handling?

The compound has a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It is a nitrogen-containing heterocycle with a fused pyrrolo-triazinone core, critical for its stability and reactivity. Proper storage requires refrigeration (2–8°C) to prevent decomposition, and handling should follow protocols for brominated heterocycles, including inert atmosphere use for moisture-sensitive reactions .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A batch synthesis approach involves bromination of pyrrolo-triazinone precursors using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, bromination at the 7-position is achieved via electrophilic aromatic substitution, with purification via recrystallization or column chromatography . Cyclization of hydrazine derivatives with ketones or aldehydes is another route, optimized for regioselectivity .

Q. What safety protocols should be followed when handling this compound?

Waste containing brominated heterocycles must be segregated and treated by licensed hazardous waste facilities to avoid environmental contamination . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity. Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization requires precise control of reaction parameters:

  • Temperature : Bromination proceeds efficiently at 0–5°C to minimize side reactions .
  • Catalysts : Lewis acids like FeCl₃ enhance electrophilic substitution .
  • Purification : HPLC with C18 columns or preparative TLC resolves regioisomeric impurities . A recent study reported a 78% yield using flow chemistry to improve mixing and reduce byproducts .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for brominated positions) .
  • HPLC-MS : High-resolution MS (ESI+) validates molecular ions ([M+H]⁺ at m/z 199.02) and purity (>97%) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What role does this compound play in the development of kinase inhibitors or other therapeutic agents?

The brominated triazinone core serves as a versatile scaffold for kinase inhibitor design. For example, it is a precursor to 4-aminopyrrolo-triazine derivatives, which exhibit potent inhibitory activity against EGFR and ALK kinases . Functionalization at the 4-position with amine or carbonyl groups enhances binding affinity to ATP pockets .

Q. How can computational chemistry aid in understanding the reactivity of this heterocyclic system?

Density functional theory (DFT) calculations predict electrophilic substitution sites, while molecular docking simulations guide SAR (structure-activity relationship) studies for drug design. For instance, the 7-bromo group’s electron-withdrawing effect directs further functionalization to the 3-position .

Q. What strategies mitigate competing side reactions during functionalization of the triazinone core?

  • Protecting groups : Temporary protection of the 4-keto group with tert-butyldimethylsilyl (TBS) prevents unwanted nucleophilic attacks .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor SNAr (nucleophilic aromatic substitution) over elimination pathways .
  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) minimizes halogen scrambling .

Data Contradiction Analysis

Discrepancies in reported synthetic yields (e.g., 65% vs. 78% bromination efficiency) may arise from variations in reagent purity, reaction scale, or purification methods. Researchers should validate protocols using control experiments and replicate conditions from peer-reviewed studies . Cross-referencing spectral data (e.g., NMR shifts) with databases like PubChem ensures consistency.

Methodological Recommendations

  • Experimental design : Use DoE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst loading .
  • Data interpretation : Compare HPLC retention times and MS fragmentation patterns with authenticated standards .

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